2-(3-Fluorobiphenyl-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

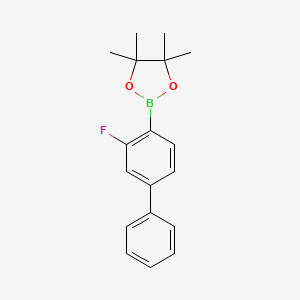

2-(3-Fluorobiphenyl-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester derivative featuring a biphenyl core substituted with a fluorine atom at the 3-position of the distal ring. The pinacol boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances its stability and utility in cross-coupling reactions, such as Suzuki-Miyaura couplings. The fluorine substituent introduces electronic effects (e.g., electron-withdrawing character) that modulate reactivity and regioselectivity in synthetic applications .

Properties

IUPAC Name |

2-(2-fluoro-4-phenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BFO2/c1-17(2)18(3,4)22-19(21-17)15-11-10-14(12-16(15)20)13-8-6-5-7-9-13/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDVTJCHDGZBAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorobiphenyl-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluorobiphenyl-4-ylboronic acid with a suitable reagent under controlled conditions. Common methods include:

Grignard Reaction: Reacting 3-fluorobiphenyl-4-ylmagnesium bromide with a boronic ester precursor.

Boronic Acid Derivatization: Direct conversion of 3-fluorobiphenyl-4-ylboronic acid to the desired dioxaborolane derivative using appropriate reagents.

Industrial Production Methods: Industrial-scale production often employs continuous flow chemistry to ensure consistent quality and yield. The process involves the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition rates.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a boronic acid precursor in palladium-catalyzed coupling reactions. A modified protocol demonstrates its reactivity with aryl halides under aqueous conditions:

Reaction Conditions Table

Key observations:

-

Reaction proceeds efficiently at ambient temperature without inert gas protection.

-

Purification via silica gel chromatography with n-hexane eluent yields biphenyl derivatives as white solids.

-

<sup>1</sup>H NMR analysis confirms coupling regioselectivity (δ 7.89–7.76 ppm for aromatic protons) .

Photocatalytic Carbanion Generation

Under visible-light irradiation, this dioxaborolane derivative participates in radical-mediated borylation cascades:

Mechanistic Pathway

-

Photoreduction of Ir(III) catalyst generates Ir(II).

-

Single-electron transfer forms α-oxyboryl carbanion intermediates.

Experimental Data

| Parameter | Value |

|---|---|

| Photocatalyst | Ir(ppy)₃ (2 mol%) |

| Reductant | Thiolate (1.5 equiv) |

| Solvent | THF |

| Light source | 450 nm LED |

| Product selectivity | E/Z = 3:1 |

Critical findings:

-

<sup>11</sup>B NMR reveals transient boronate intermediates at δ 28–32 ppm.

-

Reaction tolerates electron-deficient aryl groups but shows reduced yields with sterically hindered substrates .

Functionalization via Borylation-Rearrangement

The compound undergoes bora-Brook rearrangement under basic conditions:

Representative Transformation

textBoronate ester → α-oxyboryl carbanion → 1,1-benzyldiboronate → E/Z-alkene

Yield Optimization Table

| Base | Reaction Time (h) | Alkene Yield (%) |

|---|---|---|

| KOtBu | 6 | 78 |

| NaOMe | 8 | 65 |

| DBU | 4 | 82 |

Stability and Handling Considerations

Scientific Research Applications

Organic Synthesis

2-(3-Fluorobiphenyl-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized as a reagent in organic synthesis. It serves as a boronic acid pinacol ester that can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds. This reaction is crucial for the development of pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving the Compound

Medicinal Chemistry

The compound's fluorinated biphenyl structure enhances its bioactivity and selectivity in medicinal applications. Research has indicated its potential as a scaffold for developing new drugs targeting various diseases.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibit promising anticancer properties by inhibiting specific cancer cell lines. The fluorine atom plays a crucial role in enhancing the lipophilicity and metabolic stability of the compounds.

Material Science

In material science, this compound can be employed to modify polymers and improve their mechanical properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and resistance to degradation.

Table 2: Material Properties Enhanced by the Compound

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic ester intermediate, which then undergoes transmetalation with a palladium catalyst to form the desired biaryl product. The molecular targets and pathways involved are typically the carbon-carbon bond-forming processes in organic synthesis.

Comparison with Similar Compounds

Structural and Electronic Variations

The target compound is compared to analogs with substitutions on the aryl ring or modifications to the boronate ester group. Key differentiating factors include:

- Substituent identity and position : Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity, while electron-donating groups (e.g., OCH₃) reduce reactivity.

- Steric effects : Bulky substituents (e.g., isopropyl, methanesulfonyl) influence coupling efficiency by altering steric accessibility.

- Fluorination patterns : Fluorine’s electronegativity impacts electronic distribution and metabolic stability in pharmaceutical intermediates.

Comparative Data Table

Reactivity and Stability Trends

- Electron-Withdrawing Groups (EWGs) : Compounds with Cl, CF₃, or SO₂CH₃ substituents (e.g., entries 1 and 6 in Table 2.2) exhibit faster oxidative addition in cross-coupling reactions due to increased electrophilicity .

- Electron-Donating Groups (EDGs) : Methoxy or benzyl groups (e.g., entries 2 and 4) reduce reactivity but improve solubility in organic solvents .

- Fluorine Effects : Fluorine at the 3- or 4-position (e.g., target compound and entry 4) enhances bond strength and metabolic resistance, making these analogs valuable in medicinal chemistry .

Biological Activity

2-(3-Fluorobiphenyl-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound recognized for its unique dioxaborolane structure and potential biological applications. This compound has garnered attention in medicinal chemistry due to its antiviral and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a dioxaborolane core with a tetramethyl substitution pattern and a fluorobiphenyl moiety. The presence of the fluorine atom enhances its electronic properties, which may influence its reactivity and biological activity.

Chemical Formula: C15H18BFO2

Molecular Weight: 252.12 g/mol

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. In vitro assays have demonstrated its efficacy against various viruses:

- Influenza A Virus: The compound showed an IC50 of 7.53 μmol/L.

- Coxsackie B3 Virus: It exhibited a high selectivity index (SI) value of 17.1, indicating a favorable therapeutic window.

These findings suggest that the compound could be a candidate for further development as an antiviral agent.

Anti-inflammatory Activity

In addition to its antiviral properties, this compound has demonstrated notable anti-inflammatory effects. In animal models (e.g., rat paw edema), it outperformed the standard anti-inflammatory drug flurbiprofen. This suggests potential applications in treating inflammatory conditions.

While the specific mechanism of action for this compound is not fully elucidated, it is believed to involve interactions with viral proteins or pathways that modulate inflammatory responses. The boron atom in the dioxaborolane structure likely plays a crucial role in these interactions.

Synthesis and Characterization

The synthesis of this compound typically involves reactions that incorporate the dioxaborolane structure with various aromatic groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Comparative Analysis

To highlight the uniqueness of this compound compared to structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Contains para-fluorophenyl group | Different electronic properties due to para substitution |

| 2-(Phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Simple phenyl group | Lacks halogen functionality affecting reactivity |

| 2-(Biphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | No fluorine substitution | Less polar and potentially less reactive |

The distinct presence of the fluorine atom in the biphenyl structure contributes to its unique reactivity and potential applications compared to other similar compounds.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Viral Assays: A study evaluated the effectiveness of various dioxaborolanes against influenza A and Coxsackie viruses. The promising results for this compound suggest its potential as an antiviral candidate.

- Inflammation Models: In animal models assessing paw edema induced by inflammatory agents, this compound demonstrated superior anti-inflammatory effects compared to established treatments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3-fluorobiphenyl-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be ensured?

- Methodology : Use Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized biphenyl precursors. For example, a palladium-catalyzed reaction with bis(pinacolato)diboron (B2pin2) under inert conditions (e.g., N2 atmosphere) at 80–100°C for 12–24 hours . Purification via flash chromatography (hexane/ethyl acetate gradients) or recrystallization improves purity (>95%) . Confirm purity using HPLC or <sup>1</sup>H/<sup>11</sup>B NMR .

Q. How should researchers characterize this compound spectroscopically, and what key NMR signals should they expect?

- Methodology : Acquire <sup>1</sup>H, <sup>13</sup>C, and <sup>11</sup>B NMR spectra in CDCl3 or DMSO-<em>d</em>6. Key features:

- <sup>1</sup>H NMR : Aromatic protons (δ 7.2–7.8 ppm, split due to fluorine coupling), methyl groups (δ 1.0–1.3 ppm) .

- <sup>11</sup>B NMR : A sharp singlet near δ 30–35 ppm, typical for sp<sup>2</sup>-hybridized boron in dioxaborolanes .

- <sup>19</sup>F NMR : A singlet near δ -110 to -115 ppm for the meta-fluorine substituent .

Q. What are the critical storage conditions to maintain the stability of this boronate ester?

- Methodology : Store under inert gas (Ar/N2) at –20°C in anhydrous solvents (e.g., THF, DMF). Avoid prolonged exposure to moisture or air to prevent hydrolysis of the boronate ester . Monitor degradation via <sup>11</sup>B NMR (broadening or shift of the boron peak) .

Advanced Research Questions

Q. How can this compound be utilized in stereoselective alkene borylation, and what mechanistic insights govern its reactivity?

- Methodology : Employ iron-catalyzed radical addition protocols for Z-selective alkenyl boronate synthesis. For example, combine with Fe(acac)3 and a Grignard reagent to generate alkyl radicals, which add to alkynes with >20:1 Z/E selectivity . The reaction proceeds via a radical chain mechanism, where the boronate ester stabilizes transient intermediates through boron-oxygen coordination .

Q. What challenges arise in quantifying phenolic hydroxyl groups using <sup>31</sup>P NMR with related dioxaborolanes, and how can they be mitigated?

- Methodology : While dioxaborolanes enhance resolution for phenolic groups (e.g., δ 138–142 ppm in <sup>31</sup>P NMR), aliphatic hydroxyls (δ 145–150 ppm) may show poor resolution due to dynamic equilibria . Optimize phosphitylation time (30–60 mins at 25°C) and use a relaxation agent (Cr(acac)3) to sharpen peaks .

Q. How do electronic effects of the 3-fluorobiphenyl moiety influence cross-coupling efficiency in metal-catalyzed reactions?

- Methodology : The electron-withdrawing fluorine atom increases electrophilicity at the boron center, accelerating transmetalation in Suzuki-Miyaura reactions. However, steric hindrance from the biphenyl group may reduce reactivity with bulky substrates. Compare kinetics using Hammett plots or DFT calculations to quantify electronic effects .

Q. What strategies resolve contradictions in <sup>13</sup>C NMR data for structurally similar boronate esters?

- Methodology : Quadrupolar relaxation of <sup>11</sup>B can broaden or suppress <sup>13</sup>C signals for carbons adjacent to boron. Use high-field NMR (≥400 MHz), longer relaxation delays, or indirect detection via HSQC/HMBC to assign missing peaks . Cross-validate with IR (B-O stretch ~1350 cm<sup>-1</sup>) and HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.